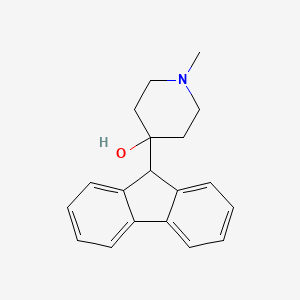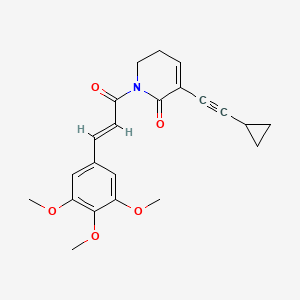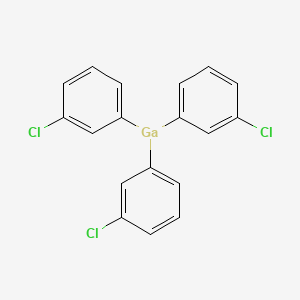
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is a chemical compound that features a fluorene moiety attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol typically involves the reaction of fluorene derivatives with piperidine derivatives under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where fluorene is reacted with piperidine in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) in nitromethane at elevated temperatures . This method yields high purity products with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted fluorene-piperidine derivatives.
Applications De Recherche Scientifique
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mécanisme D'action
The mechanism of action of 4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as falcipain 2, a hemoglobin-degrading cysteine protease in Plasmodium falciparum . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9H-fluoren-9-yl)piperazin-1-yl methanone: Another fluorene derivative with a piperazine ring, known for its inhibitory activity against falcipain 2.
2,7-dichloro-9H-fluorene-based thiazolidinone: A fluorene derivative with thiazolidinone moiety, showing anticancer and antimicrobial properties.
Uniqueness
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol is unique due to its specific structural configuration, which combines the properties of both fluorene and piperidine. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Propriétés
Numéro CAS |
94310-68-6 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
4-(9H-fluoren-9-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-10-19(21,11-13-20)18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,21H,10-13H2,1H3 |
Clé InChI |
AAOUGRBTFVUWLP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C2C3=CC=CC=C3C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B15250466.png)
![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)

![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)



![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)

